[(4As,8aS)-2,3,4,5,6,7,8,8a-octahydro-1H-quinolin-4a-yl]methanol
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Overview
Description
The compound is a complex organic molecule, likely containing a quinoline backbone based on its name. Quinolines are a class of organic compounds with a fused pyridine and benzene ring .
Molecular Structure Analysis
The molecular structure of a compound can be determined using various spectroscopic methods, including nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) .Chemical Reactions Analysis
The chemical reactions of a compound depend on its functional groups. For example, methanol can undergo a variety of reactions, including combustion and oxidation .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound can be determined using various experimental techniques. For example, the compound’s solubility can be determined experimentally .Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
[(4aS,8aS)-2,3,4,5,6,7,8,8a-octahydro-1H-quinolin-4a-yl]methanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO/c12-8-10-5-2-1-4-9(10)11-7-3-6-10/h9,11-12H,1-8H2/t9-,10+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKGCNMBKYIKJML-VHSXEESVSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CCCNC2C1)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC[C@@]2(CCCN[C@H]2C1)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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